molecular formula C6H4IN3O B152598 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one CAS No. 135352-71-5

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

Cat. No. B152598
M. Wt: 261.02 g/mol
InChI Key: QHYIUMOXLCMESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one is a derivative of the pyrrolopyrimidine family, which is a class of heterocyclic compounds that have been extensively studied for their potential pharmaceutical applications. These compounds are characterized by a fused pyrrole and pyrimidine ring system, which can be further substituted to enhance their biological activity.

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives can be achieved through various methods. For instance, the synthesis of 2,4-disubstituted 6-aryl-7H-pyrrolo[3,2-d]pyrimidin-7-one 5-oxides involves the introduction of alkylamino or dialkylamino moieties at the 2 position of the pyrimidine ring, which has been shown to increase antiproliferative activity . Another approach is the one-pot synthesis of 5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one, which avoids the use of excess Raney nickel and is considered environmentally benign . These methods demonstrate the versatility in synthesizing pyrrolopyrimidine derivatives, which can be tailored for specific biological activities.

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives is crucial for their biological activity. The presence of substituents on the pyrimidine ring, such as chloro, methyl, or iodo groups, can significantly influence the compound's reactivity and interaction with biological targets. For example, the introduction of a 5-iodo substituent could potentially enhance the compound's ability to interact with enzymes or receptors within the cell .

Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives undergo various chemical reactions that are essential for their biological function. For instance, the reactivity of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones towards different reagents has been studied, revealing their potential as analgesic and anti-inflammatory agents . Additionally, the selective displacement of halogen in the synthesis of 7-(β-D-Arabinofuranosyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates the compound's versatility in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolo[2,3-d]pyrimidin-4(7H)-one derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's pharmacokinetic profile. The introduction of different substituents can alter these properties, thereby affecting the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics .

Scientific Research Applications

  • Pharmaceutical Research

    • The compound “5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” is used as a pharmaceutical intermediate . It’s often used in the synthesis of various drugs .
    • The methods of application or experimental procedures involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
    • The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
  • Anti-Rheumatoid Activity

    • The compound is used in the development and validation of Quantitative Structure-Activity Relationship (QSAR) analysis . This software was explored for pharmacophore optimization of the pyrrolo-pyrimidine nucleus for anti-rheumatoid activity .
    • The methods of application involve computational chemistry and molecular modeling .
    • The outcomes of these studies can lead to the development of more effective treatments for rheumatoid arthritis .
  • Synthesis of Tubercidin Analogs

    • The compound is used in the synthesis of 4-alkylamino-7-methyl analogs of tubercidin . Tubercidin and its analogs show pronounced cytotoxic activity .
    • The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
    • The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
  • JAK1 Selective Inhibitor

    • The compound is used in the development of a JAK1 selective inhibitor . JAK1 is a type of protein that is involved in the signaling pathway for the immune response .
    • The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
    • The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
  • Synthetic Intermediate of Kinase Inhibitors

    • The compound has been used as a synthetic intermediate of pyrrolo[2,3-d]pyrimidin-based derivative kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer .
    • The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
    • The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .
  • Radiation Protection

    • The compound is part of a survey of compounds for radiation protection . This involves studying the compound’s properties and how it interacts with radiation .
    • The methods of application involve chemical reactions under controlled conditions . The specific procedures can vary depending on the desired end product.
    • The outcomes of these procedures are new compounds that can be used in the development of various pharmaceuticals .

Future Directions

The compound “5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one” and its related compounds have shown promising results in inhibiting various kinases . These compounds could be considered for further drug development .

properties

IUPAC Name

5-iodo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYIUMOXLCMESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CNC2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447357
Record name 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one

CAS RN

135352-71-5
Record name 5-Iodo-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.